(11Z)-Hexadecen-7-yn-1-yl acetate

Lepidoptera Pheromone Mating Disruption

This synthetic analog of the pink bollworm sex pheromone exhibits greater bioactivity than natural extracts, making it a superior choice for formulating high-performance mating disruption lures and conducting precise olfactory receptor studies. Procure with confidence for your research needs.

Molecular Formula C18H30O2
Molecular Weight 278.4 g/mol
CAS No. 53042-80-1
Cat. No. B013429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(11Z)-Hexadecen-7-yn-1-yl acetate
CAS53042-80-1
SynonymsZ7E11-16Ac; 
Molecular FormulaC18H30O2
Molecular Weight278.4 g/mol
Structural Identifiers
SMILESCCCCC=CCCC#CCCCCCCOC(=O)C
InChIInChI=1S/C18H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h6-7H,3-5,8-9,12-17H2,1-2H3/b7-6-
InChIKeyAPXMIZDFQAAIJF-SREVYHEPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(11Z)-Hexadecen-7-yn-1-yl acetate (CAS 53042-80-1) Procurement: A Synthetic Lepidopteran Pheromone Analogue


(11Z)-Hexadecen-7-yn-1-yl acetate is a synthetic sex pheromone analogue , characterized by a C18 carbon chain containing a (Z)-double bond at position 11 and a triple bond at position 7, ending in an acetate functional group [1]. Its molecular formula is C18H30O2 with a molecular weight of 278.4 g/mol [1], . It is primarily used in agricultural research for monitoring and managing pest populations through mating disruption .

Why (11Z)-Hexadecen-7-yn-1-yl acetate Cannot Be Simply Substituted with Other In-Class Pheromone Analogues


Direct substitution of (11Z)-Hexadecen-7-yn-1-yl acetate with structurally similar pheromones or analogues is not recommended due to the high specificity of insect olfactory systems. Subtle variations in chain length, the presence, position, and stereochemistry of double or triple bonds can drastically alter a compound's biological activity, shifting it from a potent attractant to a weak mimic [1] or even a behavioral inhibitor [1]. For example, a closely related analogue, 11-Hexadecynyl acetate, was shown to function as a pheromone mimic for Thaumetopoea pityocampa but with 'much lower' activity than the natural pheromone (Z)-13-hexadecen-11-ynyl acetate [1]. This demonstrates that structural fidelity is paramount and that generic substitution carries a high risk of experimental or operational failure.

Quantitative Evidence and Comparative Analysis for (11Z)-Hexadecen-7-yn-1-yl acetate (CAS 53042-80-1)


Comparative Bioactivity of (11Z)-Hexadecen-7-yn-1-yl acetate versus Extracted Pheromones from Pectinophora gossypiella

Multiple vendor technical datasheets state that (11Z)-Hexadecen-7-yn-1-yl acetate, as a synthetic compound, exhibits 'greater bioactivity' or 'better biological activity' compared to sex pheromones extracted from the pink bollworm moth, Pectinophora gossypiella Saunders , [1], . The extracted pheromone is known to be a mixture of (Z,Z)- and (Z,E)-7,11-hexadecadienyl acetates (Gossyplure) [2]. It is crucial to note that while the claim is a direct comparison, the available sources do not provide the underlying quantitative data (e.g., EAG response values, trapping numbers, EC50 values) or specify the assay conditions.

Lepidoptera Pheromone Mating Disruption Bioactivity

Verifiable Identity and Purity of (11Z)-Hexadecen-7-yn-1-yl acetate

The compound's identity is definitively established and verifiable via its unique CAS number (53042-80-1), molecular formula (C18H30O2), and molecular weight (278.4 g/mol) [1], . Its 2D structure is available in the authoritative PubChem database (CID 6437043) [1]. This is in contrast to the natural pheromone mixture of Pectinophora gossypiella, which is a blend of (Z,Z)- and (Z,E)-7,11-hexadecadienyl acetates (Gossyplure) [2], [3], each with different CAS numbers and structural properties.

Analytical Chemistry Quality Control Semiochemical Purity

Class-Level Activity of a Structural Analog: 11-Hexadecynyl Acetate as a Pheromone Mimic

A primary research study provides comparative quantitative data for a close structural analogue, 11-Hexadecynyl acetate. In a wind tunnel assay with processionary males (Thaumetopoea pityocampa), 11-Hexadecynyl acetate (a saturated alkynyl acetate lacking the (Z)-11 double bond) functioned as a pheromone mimic, but its activity was qualitatively described as 'much lower than that of the pheromone' [1]. The natural pheromone (Z)-13-hexadecen-11-ynyl acetate elicited a 90% source contact response from males at the optimal dose of 1 µg [1].

Thaumetopoea pityocampa Pheromone Mimic Wind Tunnel Behavioral Assay

Verified Application Scenarios for (11Z)-Hexadecen-7-yn-1-yl acetate Procurement


Investigating Mating Disruption in Pink Bollworm (Pectinophora gossypiella) Management

Based on vendor claims of 'greater bioactivity' compared to extracted pheromones from Pectinophora gossypiella , this compound is a candidate for research into novel mating disruption formulations for the pink bollworm, a major cotton pest. Researchers could evaluate its efficacy in attracting or confusing male moths in field or wind-tunnel assays to determine if the synthetic analogue offers a performance advantage over natural extracts or current commercial standards like Gossyplure [1].

Structure-Activity Relationship (SAR) Studies of Lepidopteran Pheromones

The unique (Z)-enyne acetate structure of this compound makes it a valuable tool for SAR studies investigating the olfactory receptor specificity of moths. As shown by a related study on Thaumetopoea pityocampa, where saturation of a double bond in 11-Hexadecynyl acetate resulted in 'much lower' activity [2], this compound can be used to probe the importance of the (Z)-11 alkene and 7-alkyne functionalities for receptor binding and behavioral activation in target and non-target species.

Development of Analytical Standards for Pheromone Monitoring

Given its well-defined chemical identity (CAS 53042-80-1, PubChem CID 6437043) [3] and distinct structure, (11Z)-Hexadecen-7-yn-1-yl acetate is suitable for use as a high-purity analytical standard in gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) methods. This is essential for quantifying pheromone release rates from dispensers in the field, monitoring environmental fate, or verifying the composition of complex pheromone blends .

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